molecular formula C6H11NaO3 B6215913 sodium 5-hydroxy-3-methylpentanoate CAS No. 2742660-69-9

sodium 5-hydroxy-3-methylpentanoate

Cat. No.: B6215913
CAS No.: 2742660-69-9
M. Wt: 154.1
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Description

Sodium 5-hydroxy-3-methylpentanoate is a sodium salt derivative of 5-hydroxy-3-methylpentanoic acid. The compound is listed in chemical catalogues (e.g., Enamine Ltd, 2021) with identifiers such as CAS EN300-37139335 and molecular formula C₆H₁₁NaO₃ . Its structure includes a hydroxyl group at position 5 and a methyl branch at position 3, which may influence solubility, stability, and biological interactions.

Properties

CAS No.

2742660-69-9

Molecular Formula

C6H11NaO3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 5-Benzyloxy-3-Hydroxy-3-Methylpentanoate

The synthesis begins with the reaction of 4-benzyloxy-2-butanone and ethyl bromoacetate in anhydrous ether, catalyzed by metallic zinc under reflux conditions. This step produces ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate, a key intermediate.

  • Reaction Conditions :

    • Solvent: Diethyl ether

    • Catalyst: Metallic zinc (20 g per 40 g of 4-benzyloxy-2-butanone)

    • Temperature: Reflux (~35°C)

    • Duration: 2 hours

  • Workup : The crude product is extracted with ether, washed with saturated NaCl and NaHCO₃ solutions, and concentrated to yield an impure oil.

Hydrolysis to 5-Benzyloxy-3-Hydroxy-3-Methylpentanoic Acid

The ester intermediate is hydrolyzed using 1 N sodium hydroxide in methanol-water under reflux:

  • Conditions :

    • Base: NaOH (22 mL of 1 N solution per 14.7 g of ester)

    • Solvent: Methanol-water (1:1 v/v)

    • Temperature: Reflux (~65°C)

    • Duration: Until complete hydrolysis (monitored by TLC)

  • Workup : The mixture is acidified with HCl to liberate the free acid, which is extracted into ether and dried.

Formation of Sodium Salt via Neutralization

To obtain the sodium salt, the free acid is treated with sodium hydroxide in a stoichiometric ratio:

5-Benzyloxy-3-hydroxy-3-methylpentanoic acid+NaOHSodium 5-benzyloxy-3-hydroxy-3-methylpentanoate+H2O\text{5-Benzyloxy-3-hydroxy-3-methylpentanoic acid} + \text{NaOH} \rightarrow \text{Sodium 5-benzyloxy-3-hydroxy-3-methylpentanoate} + \text{H}_2\text{O}

  • Conditions :

    • Solvent: Methanol or water

    • Temperature: Room temperature

    • Molar Ratio: 1:1 (acid:NaOH)

  • Isolation : The sodium salt is precipitated by concentrating the solution under reduced pressure.

Hydrogenolysis for Deprotection and Final Salt Formation

The benzyloxy group is removed via catalytic hydrogenation to yield this compound.

Hydrogenolysis of the Benzyloxy Group

  • Catalyst : Platinum oxide (PtO₂, 100 mg per 125 mg of benzyloxy-substituted acid)

  • Conditions :

    • Solvent: Ether

    • Pressure: H₂ gas at atmospheric pressure

    • Duration: 16 hours

  • Reaction Outcome : The product is a mixture of 3,5-dihydroxy-3-methylpentanoic acid (mevalonic acid) and its lactone.

Conversion to Sodium Salt

The free acid is neutralized with NaOH to form the sodium salt:

5-Hydroxy-3-methylpentanoic acid+NaOHSodium 5-hydroxy-3-methylpentanoate+H2O\text{5-Hydroxy-3-methylpentanoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

  • Purification : The salt is isolated by lyophilization or recrystallization from methanol-ether mixtures.

Critical Analysis of Methodologies

Yield and Efficiency

  • Ester Hydrolysis Route :

    • Yield of ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate: ~50% (due to by-product formation during distillation).

    • Overall yield to sodium salt: ~30–40% after hydrogenolysis and neutralization.

  • Direct Oxidation Route : Theoretical yields are higher (~60–70%), but experimental data are lacking.

Optimization Opportunities

  • Catalyst Selection : Substituting PtO₂ with palladium on carbon (Pd/C) may reduce costs.

  • Solvent Systems : Using tetrahydrofuran (THF) instead of ether could improve solubility during hydrogenolysis.

  • Green Chemistry : Explore enzymatic hydrolysis or microwave-assisted reactions to enhance efficiency.

Industrial-Scale Production Considerations

Scaling the ester hydrolysis route requires:

  • Continuous Flow Reactors : To manage exothermic reactions during ester formation.

  • Crystallization Techniques : Anti-solvent addition (e.g., ethyl acetate) to improve salt purity.

  • Cost Analysis :

    • Raw Material Cost: ~$120/kg for 4-benzyloxy-2-butanone.

    • Catalyst Recovery: PtO₂ recycling is critical for economic viability.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 5-keto-3-methylpentanoic acid or 3-methylglutaric acid.

    Reduction: 5-hydroxy-3-methylpentanol or 3-methylpentane.

    Substitution: 5-chloro-3-methylpentanoate or 5-amino-3-methylpentanoate.

Scientific Research Applications

Sodium 5-hydroxy-3-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 5-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in metabolic regulation and signal transduction.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sodium 5-Hydroxy-3-Methylpentanoate and Key Analogues

Compound Name Molecular Formula Key Functional Groups Structural Features
This compound C₆H₁₁NaO₃ -OH (C5), -CH₃ (C3), carboxylate (sodium) Linear chain with hydroxyl and methyl
Ethyl-5-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate (HMP) C₁₅H₂₁ClO₅ -OH (C3), -Cl-C₆H₄-O- (C5) Aryl ether substituent at C5
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ -NHCOO-tert-butyl (C2), -OH (C5) Carbamate-protected amine at C2
3-Hydroxy-4-amino-5-phenylpentanoic acid C₁₁H₁₅NO₃ -NH₂ (C4), -OH (C3), -C₆H₅ (C5) Aromatic phenyl group at C5

Key Observations :

  • This compound lacks the aromatic or bulky substituents seen in analogues like HMP or phenylpentanoates, which may reduce its membrane permeability compared to these lipophilic derivatives .
  • The sodium carboxylate group enhances water solubility, contrasting with ester or aryl derivatives (e.g., HMP) that prioritize lipid solubility for cellular uptake .

Functional Analogues: Hypolipidemic Activity

Key Findings :

  • HMP shares a 3-hydroxy-3-methylpentanoate backbone with this compound but incorporates a p-chlorophenoxy group. This modification enhances hypolipidemic effects while reducing hepatomegaly compared to clofibrate .
  • This compound’s lack of an aryl or ester group may limit its hypocholesterolemic potency but improve safety profiles due to reduced metabolic activation in the liver .

Table 3: Hazard Profiles of Hydroxy-Substituted Pentanoates

Compound Health Hazards Environmental Hazards Precautionary Measures
This compound Not classified Not classified Limited data; handle with general lab precautions
5-Hydroxy-2-[(tert-butyl)oxycarbonylamino]pentanoic acid Not classified Not classified Avoid inhalation, skin contact (P261, P262)

Key Notes:

  • This compound’s safety data are inferred from structurally related compounds, which generally show low acute toxicity .
  • Unlike clofibrate derivatives, hydroxy-substituted pentanoates lack significant peroxisome proliferation activity, reducing long-term hepatotoxicity risks .

Q & A

Q. What are the recommended analytical methods for characterizing sodium 5-hydroxy-3-methylpentanoate in synthetic samples?

Methodological Answer:

  • Chromatographic Techniques : Use reversed-phase HPLC with UV detection (λ = 210–220 nm) to separate and quantify the compound. Adjust mobile phase pH to 2.5–3.0 using trifluoroacetic acid to enhance retention of the carboxylate group .
  • Spectroscopic Confirmation : Employ 1H^1H-NMR to verify the hydroxy and methyl substituents (δ 1.2–1.4 ppm for CH3_3, δ 3.5–4.0 ppm for hydroxyl-bearing carbons). Compare with reference spectra from PubChem or EPA DSSTox databases .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode can confirm the molecular ion peak (expected [M–Na]^- at m/z calculated from C6_6H11_{11}O3_3Na). Cross-validate with fragmentation patterns in spectral libraries .

Q. How can researchers address inconsistencies in reported solubility data for this compound?

Methodological Answer:

  • Standardized Solubility Protocols : Conduct solubility tests in buffered aqueous solutions (pH 7.4 and pH 2.0) at 25°C using gravimetric analysis. Report ionic strength and counterion effects, as sodium salts often exhibit pH-dependent solubility .
  • Controlled Crystallization : Recrystallize the compound from ethanol-water mixtures to assess polymorphic forms that may influence solubility discrepancies. Use X-ray diffraction (PXRD) to confirm crystal structure .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the metabolic stability of this compound in in vitro hepatic models?

Methodological Answer:

  • Hepatocyte Incubation : Use primary human hepatocytes or HepG2 cells incubated with 10–100 µM compound. Monitor time-dependent depletion via LC-MS/MS and calculate intrinsic clearance (CLint_{int}) using the substrate depletion method .
  • Enzyme Kinetics : Perform CYP450 inhibition assays (e.g., CYP3A4, CYP2D6) to identify metabolic pathways. Use recombinant enzymes and probe substrates (e.g., midazolam for CYP3A4) to quantify IC50_{50} values .

Q. How should researchers reconcile conflicting data on the compound’s role in lipid metabolism pathways?

Methodological Answer:

  • Pathway-Specific Knockdown Models : Apply siRNA silencing of HMG-CoA reductase or acetyl-CoA carboxylase in adipocyte cultures to isolate the compound’s effects on fatty acid synthesis. Measure downstream metabolites (e.g., malonyl-CoA) via LC-MS .
  • Dose-Response Meta-Analysis : Aggregate data from in vitro and in vivo studies using random-effects models. Stratify by experimental conditions (e.g., sodium concentration, cell type) to identify confounding variables .

Safety and Regulatory Considerations

Q. What precautions are advised for handling this compound given limited toxicological data?

Methodological Answer:

  • Precautionary Measures : Follow GHS/CLP guidelines (P261, P262) to avoid inhalation or dermal exposure. Use fume hoods and PPE (gloves, lab coats) during synthesis or weighing .
  • Tiered Toxicity Screening : Conduct acute toxicity assays in zebrafish embryos (OECD TG 236) and in vitro cytotoxicity (MTT assay in HEK293 cells) to establish preliminary safety thresholds .

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